molecular formula C13H15NO4S B13474044 (2E)-3-{4-[(dimethylcarbamoyl)sulfanyl]-3-methoxyphenyl}prop-2-enoic acid

(2E)-3-{4-[(dimethylcarbamoyl)sulfanyl]-3-methoxyphenyl}prop-2-enoic acid

Cat. No.: B13474044
M. Wt: 281.33 g/mol
InChI Key: RSRHXQRYHKBOOP-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-{4-[(dimethylcarbamoyl)sulfanyl]-3-methoxyphenyl}prop-2-enoic acid is an organic compound with a complex structure that includes a dimethylcarbamoyl group, a sulfanyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(dimethylcarbamoyl)sulfanyl]-3-methoxyphenyl}prop-2-enoic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Methoxyphenyl Group: This can be achieved through the methoxylation of a phenyl ring using methanol and a suitable catalyst.

    Introduction of the Dimethylcarbamoyl Group: This step involves the reaction of the intermediate with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

    Addition of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol compound.

    Formation of the Prop-2-enoic Acid Moiety: This can be achieved through a series of reactions including aldol condensation and subsequent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(dimethylcarbamoyl)sulfanyl]-3-methoxyphenyl}prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the dimethylcarbamoyl moiety can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

(2E)-3-{4-[(dimethylcarbamoyl)sulfanyl]-3-methoxyphenyl}prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(dimethylcarbamoyl)sulfanyl]-3-methoxyphenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-{4-[(dimethylcarbamoyl)sulfanyl]-3-hydroxyphenyl}prop-2-enoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    (2E)-3-{4-[(dimethylcarbamoyl)sulfanyl]-3-chlorophenyl}prop-2-enoic acid: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (2E)-3-{4-[(dimethylcarbamoyl)sulfanyl]-3-methoxyphenyl}prop-2-enoic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C13H15NO4S

Molecular Weight

281.33 g/mol

IUPAC Name

(E)-3-[4-(dimethylcarbamoylsulfanyl)-3-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C13H15NO4S/c1-14(2)13(17)19-11-6-4-9(5-7-12(15)16)8-10(11)18-3/h4-8H,1-3H3,(H,15,16)/b7-5+

InChI Key

RSRHXQRYHKBOOP-FNORWQNLSA-N

Isomeric SMILES

CN(C)C(=O)SC1=C(C=C(C=C1)/C=C/C(=O)O)OC

Canonical SMILES

CN(C)C(=O)SC1=C(C=C(C=C1)C=CC(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.